molecular formula C19H15NO5 B14787044 9H-fluoren-9-ylmethyl 4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

9H-fluoren-9-ylmethyl 4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Cat. No.: B14787044
M. Wt: 337.3 g/mol
InChI Key: KWBSZLYHMUTNEJ-UHFFFAOYSA-N
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Description

(S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate is a complex organic compound that features a fluorenyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate typically involves the reaction of fluorenylmethanol with an oxazolidine derivative under specific conditions. One common method includes the use of protecting groups to ensure the selective reaction of functional groups. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The oxazolidine ring can be reduced to form amino alcohols.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amino alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The oxazolidine ring may interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Uniqueness

(S)-(9H-Fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate is unique due to its combination of a fluorenyl group and an oxazolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-11-17(21)25-19(23)20(11)18(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBSZLYHMUTNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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